![molecular formula C17H22Cl2N2O B7551565 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine](/img/structure/B7551565.png)
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine
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Overview
Description
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine, also known as URB597, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases levels of endocannabinoids, which are known to play a role in pain, inflammation, and mood regulation.
Mechanism of Action
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the nervous system, and are involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine increases levels of endocannabinoids, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine can increase levels of endocannabinoids in the body, which can have a variety of effects on the nervous system. Some of the effects of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine include pain relief, reduction of inflammation, and improvement of mood. 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine has also been shown to have potential applications in the treatment of addiction and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the body. This makes it a useful tool for studying the role of endocannabinoids in the nervous system. However, one limitation of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine is that it has a short half-life in the body, which means that it must be administered frequently in order to maintain its effects.
Future Directions
There are many potential future directions for research on 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine. Some possible areas of research include:
1. Further studies on the effects of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine on pain and inflammation.
2. Studies on the potential applications of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine in the treatment of anxiety and depression.
3. Research on the potential use of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine in the treatment of addiction.
4. Studies on the potential neuroprotective effects of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine in neurodegenerative diseases.
5. Development of new and more effective inhibitors of FAAH.
In conclusion, 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine is a compound that has gained attention in the scientific community due to its potential therapeutic applications. By inhibiting FAAH, 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine increases levels of endocannabinoids, which are known to play a role in pain, inflammation, and mood regulation. While there are limitations to its use in lab experiments, there are many potential future directions for research on 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine.
Synthesis Methods
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine was first synthesized by scientists at the University of Urbino in Italy in 2001. The synthesis method involves several steps, including the reaction of 3,4-dichlorophenylacetic acid with 1-pyrrolidinecarboxaldehyde, followed by reduction with sodium borohydride and cyclization with acetic anhydride.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine has been studied extensively for its potential therapeutic applications. Some of the areas of research include pain management, anxiety and depression, addiction, and neurodegenerative diseases. Studies have shown that 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine can increase levels of endocannabinoids in the body, which can have a variety of effects on the nervous system.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O/c18-15-6-5-13(10-16(15)19)11-17(22)21-9-3-4-14(21)12-20-7-1-2-8-20/h5-6,10,14H,1-4,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDIWBLMEGNKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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